1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, an aminoethyl chain, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Pyrrolidine-2,5-dione Core: The intermediate is then reacted with 3-(4-methoxyphenyl)sulfanylbutanedioic acid under specific conditions to form the pyrrolidine-2,5-dione core.
Final Product: The final step involves the cyclization and purification of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Scientific Research Applications
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
Uniqueness
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-29-12-2-4-13(5-3-12)30-15-9-16(27)26(18(15)28)7-6-24-17-14(20)8-11(10-25-17)19(21,22)23/h2-5,8,10,15H,6-7,9H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVRCZWEUOXDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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